

# In-Depth Technical Guide: **trans-2-Methylcyclohexylamine**

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## **Compound of Interest**

Compound Name: **Trans-2-methylcyclohexylamine**

Cat. No.: **B1277676**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-2-methylcyclohexylamine**, a key building block in the development of pharmaceuticals and specialty chemicals. This document details its chemical identity, physicochemical properties, synthesis, and pertinent biological activities, with a focus on data relevant to research and development.

## **Chemical Identity and Properties**

**trans-2-Methylcyclohexylamine** is a cyclic amine that exists as a pair of enantiomers. The CAS number for the unspecified trans isomer is 931-10-2.<sup>[1]</sup> It is important to distinguish this from the CAS number for the mixture of cis and trans isomers, which is 7003-32-9.<sup>[2]</sup>

## **Stereoisomer CAS Numbers**

Isomer	CAS Number
trans-2-Methylcyclohexylamine	931-10-2
(1R,2R)-2-Methylcyclohexylamine	931-11-3
(1S,2S)-2-Methylcyclohexylamine	29569-76-4
Mixture of cis and trans isomers	7003-32-9

## **Physicochemical Data (Mixture of Isomers)**

The following table summarizes the key physicochemical properties for the mixture of cis and trans-2-methylcyclohexylamine.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> N	
Molecular Weight	113.20 g/mol	
Boiling Point	149-150 °C	
Density	0.856 g/mL at 25 °C	
Refractive Index (n <sup>20</sup> /D)	1.4565	

## Synthesis and Isomer Separation

The synthesis of 2-methylcyclohexylamine is commonly achieved through the reductive amination of 2-methylcyclohexanone. The resulting product is a mixture of cis and trans isomers, which necessitates a subsequent separation step to isolate the desired trans isomer.

## Experimental Protocol: Reductive Amination of 2-Methylcyclohexanone

This protocol is a representative method for the synthesis of 2-methylcyclohexylamine.

### Materials:

- 2-Methylcyclohexanone
- Ammonia or an ammonia source (e.g., ammonium acetate)
- Reducing agent (e.g., sodium cyanoborohydride, or H<sub>2</sub> with a catalyst like Pd/C or Raney Nickel)
- Anhydrous solvent (e.g., methanol, ethanol)
- Hydrochloric acid (for salt formation and purification)

- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

**Procedure:**

- **Imine Formation:** Dissolve 2-methylcyclohexanone in an anhydrous alcohol solvent. Add an excess of the ammonia source. The reaction is typically stirred at room temperature to form the imine intermediate.
- **Reduction:** In the same pot, add the reducing agent portion-wise while monitoring the temperature. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst.
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid. This protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent.
- **Isolation:** The aqueous layer is then basified with a strong base like sodium hydroxide to deprotonate the amine hydrochloride, liberating the free amine.
- **Extraction and Purification:** The free amine is extracted into an organic solvent. The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude 2-methylcyclohexylamine as a mixture of cis and trans isomers.

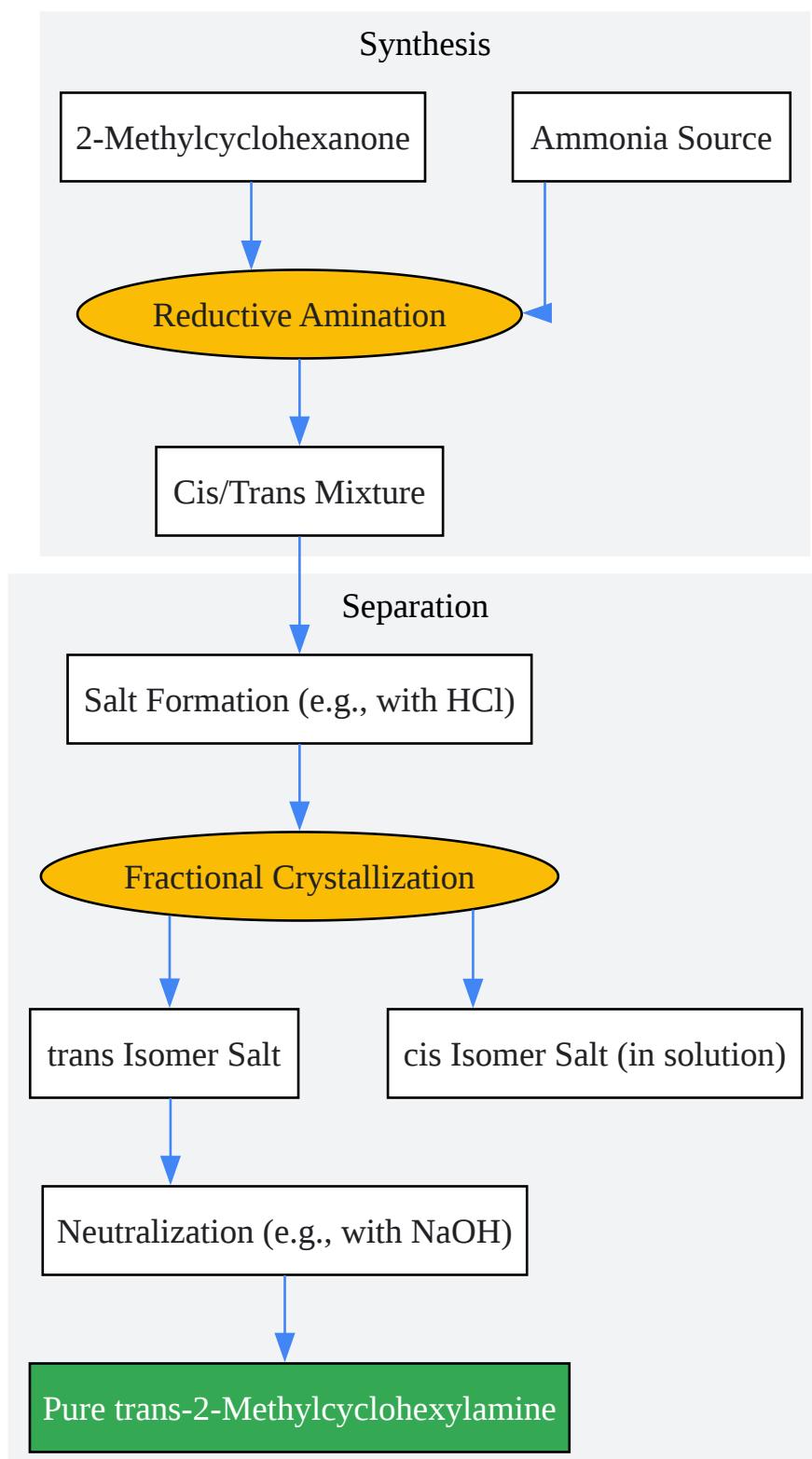
## Isomer Separation

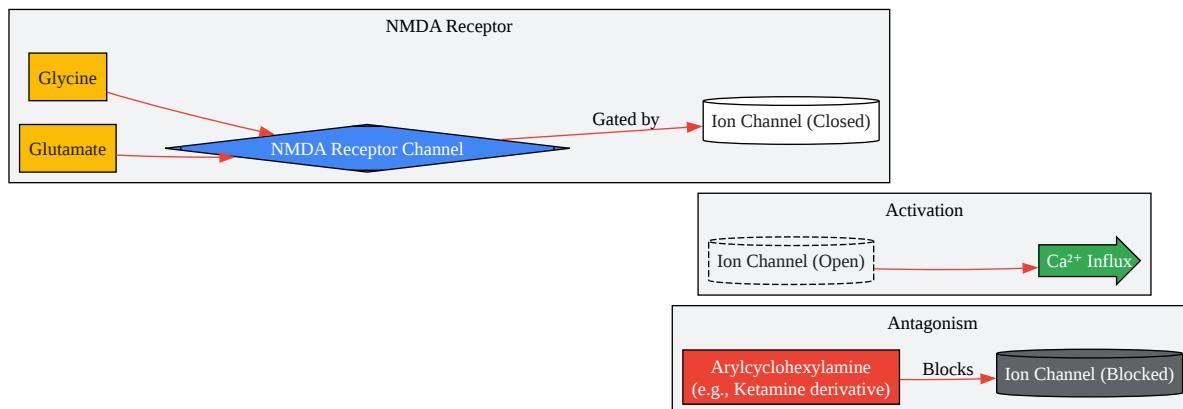
The separation of cis and trans isomers can be achieved through several methods:

- **Fractional Distillation:** Due to slight differences in their boiling points, fractional distillation can be employed to separate the isomers.
- **Crystallization:** The isomers can be converted to salts (e.g., hydrochlorides or tartrates). The differential solubility of the diastereomeric salts in a suitable solvent allows for their

separation by fractional crystallization. The desired isomer can then be recovered by neutralizing the salt.

## Synthesis and Separation Workflow





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## References

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- 2. TRANS-2-METHYLCYCLOHEXYLAMINE synthesis - chemicalbook [chemicalbook.com]
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